molecular formula C28H34N4O5 B2626311 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide CAS No. 887207-12-7

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide

Cat. No.: B2626311
CAS No.: 887207-12-7
M. Wt: 506.603
InChI Key: FUXHVGIUGFALGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and a pyridin-3-yl ethyl moiety. Such structural motifs are common in ligands targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) or kinase inhibitors, where the piperazine and aromatic systems contribute to binding affinity and selectivity .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O5/c1-34-24-10-6-5-9-22(24)31-12-14-32(15-13-31)23(20-8-7-11-29-18-20)19-30-28(33)21-16-25(35-2)27(37-4)26(17-21)36-3/h5-11,16-18,23H,12-15,19H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXHVGIUGFALGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Derivative: Starting with 2-methoxyphenylpiperazine, which can be synthesized through the reaction of 2-methoxyaniline with piperazine.

    Coupling with Pyridine Derivative: The piperazine derivative is then coupled with a pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Benzamide Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

Pharmacological Properties

1. Antidepressant Activity
Research indicates that compounds similar to 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide exhibit significant antidepressant effects. Such compounds often act as serotonin receptor modulators, influencing neurotransmitter levels in the brain. Studies have shown that modifications in the piperazine ring can enhance the selectivity and potency of these compounds against specific serotonin receptors .

2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Analogous compounds have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, piperazine derivatives have demonstrated effectiveness against breast and prostate cancer cells by inducing apoptosis and inhibiting tumor growth .

3. Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. For example, certain piperazine-based compounds have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Synthesis and Characterization

Synthesis Techniques
The synthesis of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Combining piperazine derivatives with substituted benzamides.
  • Cyclization Processes : Facilitating the formation of the piperazine ring structure through cyclization with appropriate reagents.

Characterization Methods
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to elucidate the molecular structure.
  • Mass Spectrometry (MS) : Employed to determine molecular weight and composition.
  • X-ray Crystallography : Provides detailed information about the crystal structure of the compound.

Case Studies

Case StudyDescriptionFindings
Antidepressant Efficacy A study evaluated the effects of a similar compound on depression models in rodents.The compound showed a significant reduction in depressive-like behavior compared to controls, indicating potential as an antidepressant .
Anticancer Activity Research on piperazine derivatives tested against prostate cancer cell lines.Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating strong anticancer potential .
Antimicrobial Testing A series of tests were conducted on various bacterial strains using related piperazine compounds.The compounds exhibited varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a receptor, it might function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include enzymes, ion channels, or receptors, and the pathways involved could be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs reported in the literature, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues with Piperazine-Benzamide Scaffolds

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Key Differences from Target Compound
Target Compound 3,4,5-trimethoxybenzamide; 2-(pyridin-3-yl)ethyl; 4-(2-methoxyphenyl)piperazine ~549.6 (calculated) Not reported N/A (reference)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Dichlorophenyl-piperazine; pyridin-2-yl; pentanamide backbone ~529.4 Not reported Pyridin-2-yl vs. pyridin-3-yl; dichlorophenyl vs. methoxyphenyl; aliphatic chain vs. ethyl linkage
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Trifluoromethylbenzoyl-piperazine; pyridin-2-yl; acetamide 530 241–242 Trifluoromethyl vs. methoxy groups; acetyl vs. trimethoxybenzamide
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 3-Methoxybenzoyl-piperazine; pyridin-2-yl; acetamide 458 207–209 Single methoxy vs. tri-methoxy; benzoyl vs. benzamide

Key Observations:

  • Substituent Position and Selectivity : The pyridin-3-yl group in the target compound may confer distinct binding interactions compared to pyridin-2-yl analogs (e.g., 7o and 8b–8d), which are more common in kinase inhibitors .
  • Synthetic Routes : The target compound likely employs a coupling reaction similar to 8b–8d, where piperazine intermediates are conjugated to benzamide or pyridine moieties via amide or alkyl linkages .

Functionalized Diamino-butylbenzamides

Compounds like 7o share the piperazine core but feature dichlorophenyl groups and aliphatic chains. The dichlorophenyl substitution is associated with enhanced receptor affinity in dopamine D3 ligands, whereas the methoxyphenyl group in the target compound may favor interactions with serotonin receptors or other targets requiring electron-rich aromatic systems.

Imatinib-Related Analogs

Research Findings and Implications

  • Physicochemical Properties : The trimethoxy substitution likely elevates logP values compared to less substituted analogs, as seen in 8d (logP estimated at ~2.5) vs. the target compound (logP ~3.8, predicted). This could enhance blood-brain barrier penetration but necessitate formulation optimization .
  • Receptor Binding : Piperazine derivatives with 2-methoxyphenyl groups (as in the target compound) are reported to exhibit affinity for serotonin 5-HT1A receptors, whereas dichlorophenyl variants (e.g., 7o) are more dopamine-selective .
  • Stability : Higher melting points in trifluoromethyl-substituted analogs (8b: 241–242°C) suggest greater crystalline stability compared to methoxy-rich systems, which may be amorphous or require specialized crystallization conditions.

Biological Activity

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This article explores its biological activity, including receptor interactions, anti-inflammatory properties, and potential as a therapeutic agent.

Chemical Structure

The compound's structure can be represented as follows:

C22H28N4O5\text{C}_{22}\text{H}_{28}\text{N}_4\text{O}_5

It features a benzamide moiety linked to a piperazine and pyridine structure, which is critical for its biological activity.

1. Receptor Binding Affinity

The compound has been studied for its interaction with various serotonin receptors, particularly 5-HT receptors. Research indicates that derivatives of piperazine compounds often exhibit significant affinity for these receptors, which are crucial in modulating mood and anxiety disorders. The specific binding affinity of 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide to serotonin receptor subtypes has not been extensively documented but is expected based on structural similarities to known ligands.

2. Anti-inflammatory Properties

In vitro studies have suggested that the compound may possess anti-inflammatory properties. The mechanism likely involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. A comparative analysis of similar compounds showed that modifications in the benzamide structure can enhance COX-II selectivity and potency (Table 1).

CompoundCOX-II Inhibition (IC50 μM)Selectivity
Compound A0.011High
Compound B0.400Moderate
3,4,5-trimethoxy-N-(...)TBDTBD

3. Antinociceptive Effects

The antinociceptive effects of similar piperazine derivatives have been documented in animal models. For instance, studies on related compounds have demonstrated pain relief through modulation of serotonin pathways. The potential for 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide to exhibit similar effects warrants further investigation.

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

  • Study on Pain Management : A study involving a related compound demonstrated significant pain relief in rodent models through selective activation of serotonin receptors .
  • Cancer Research : Another investigation into benzamide derivatives indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells via p53 pathway activation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperazine-pyridine-ethylbenzamide scaffold in this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Substituted piperazines (e.g., 4-(2-methoxyphenyl)piperazine) are prepared via nucleophilic substitution using aryl halides and piperazine derivatives under reflux conditions (e.g., THF, 60–80°C) .
  • Pyridine-ethyl coupling : A Buchwald-Hartwig amination or reductive amination step links the pyridine moiety to the ethyl spacer. For example, reacting 2-(pyridin-3-yl)ethylamine with ketones or aldehydes in the presence of NaBH4 or Pd catalysts .
  • Benzamide conjugation : The final benzamide group is introduced via HATU- or HBTU-mediated coupling of 3,4,5-trimethoxybenzoic acid with the amine intermediate in DMF or THF .
    • Key Considerations : Monitor stereochemistry at the ethyl spacer (C2 position) using chiral HPLC or X-ray crystallography to ensure enantiomeric purity .

Q. How can structural characterization be optimized for this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR Analysis : Assign proton environments using 2D COSY and HSQC to resolve overlapping signals in the piperazine-pyridine region (δ 2.5–4.0 ppm). Integrate methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–8.5 ppm) to confirm substitution patterns .
  • X-Ray Crystallography : Co-crystallize the compound with small molecules (e.g., maleic acid) to stabilize flexible regions (e.g., the ethyl spacer). Use SHELX software for structure refinement, focusing on torsional angles (e.g., C6–N1–C7–C8 = −174.73°) to validate spatial arrangement .

Q. What computational modeling approaches are suitable for predicting the dopamine receptor binding affinity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with dopamine D3 receptors. Prioritize residues in the orthosteric pocket (e.g., Asp110, Ser192) for hydrogen bonding with the benzamide carbonyl and pyridine nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-aryl interaction. Calculate binding free energy (ΔG) via MM-PBSA, focusing on hydrophobic contributions from the trimethoxybenzene group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for piperazine-linked benzamides targeting CNS receptors?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50 data from disparate studies (e.g., D2 vs. D3 receptor selectivity) and normalize using pIC50 values. Apply multivariate regression to isolate critical substituents (e.g., 2-methoxyphenyl on piperazine enhances D3 selectivity by 10-fold) .
  • Proteochemometric Modeling : Train models on datasets combining receptor sequences (e.g., dopamine receptor subtypes) and compound descriptors (e.g., AlogP, polar surface area) to identify cross-reactivity hotspots .

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 37°C for 24h. Monitor hydrolysis of the benzamide bond via LC-MS (expected m/z shift: +18 for hydrolyzed product) .
  • Oxidative stress : 3% H2O2 at 40°C. Track N-oxide formation at the pyridine ring (UV-Vis λmax shift: 270 nm → 290 nm) .
  • Plasma Stability Assay : Incubate with rat plasma (37°C, 1h). Quantify intact compound using UPLC-PDA and calculate half-life (t1/2) .

Q. How can crystallographic data inform the optimization of selectivity against off-target adrenergic receptors?

  • Methodological Answer :

  • Overlay Crystal Structures : Superimpose the compound’s X-ray structure (e.g., PDB ID: 7XYZ) with α1-adrenergic receptor complexes (e.g., PDB ID: 6H7J). Identify steric clashes (e.g., bulky 3,4,5-trimethoxy group vs. Tyr348 in α1) .
  • Fragment Replacement : Replace the pyridine ring with smaller heterocycles (e.g., thiazole) to reduce van der Waals repulsion. Validate via free-energy perturbation (FEP) calculations .

Q. What strategies mitigate synthetic challenges in scaling up the ethyl-piperazine intermediate?

  • Methodological Answer :

  • Flow Chemistry : Use a continuous-flow reactor for the reductive amination step (e.g., EtOH/H2O, 50°C, 2h) to improve yield (>85%) and reduce racemization .
  • Quality Control : Implement inline PAT tools (e.g., FTIR) to monitor intermediate purity (target: >98% by HPLC) and detect side products (e.g., dimerization at the ethyl spacer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.